molecular formula C13H9BrCl2O B7858445 2-Bromobenzyl-(3,4-dichlorophenyl)ether

2-Bromobenzyl-(3,4-dichlorophenyl)ether

Cat. No.: B7858445
M. Wt: 332.0 g/mol
InChI Key: AKEFVLWOHWEOJB-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(3,4-dichlorophenyl)ether is a diaryl ether characterized by a brominated benzyl group and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₃H₉BrCl₂O, with a molecular weight of 363.6 g/mol. It is listed in specialized chemical databases as a research compound, though its pharmacological or industrial uses remain less documented compared to structurally related analogs .

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]-1,2-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEFVLWOHWEOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl-(3,4-dichlorophenyl)ether typically involves the reaction of 2-bromobenzyl chloride with 3,4-dichlorophenol under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzyl-(3,4-dichlorophenyl)ether can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-bromobenzyl-(3,4-dichlorophenyl)carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of 2-bromobenzyl-(3,4-dichlorophenyl)methanol.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions involving heat and polar solvents are employed.

Major Products Formed:

  • Oxidation: 2-Bromobenzyl-(3,4-dichlorophenyl)carboxylic acid

  • Reduction: 2-Bromobenzyl-(3,4-dichlorophenyl)methanol

  • Substitution: Various halogenated derivatives depending on the nucleophile used

Scientific Research Applications

Overview

2-Bromobenzyl-(3,4-dichlorophenyl)ether is a brominated organic compound that serves as a significant intermediate in various chemical syntheses. Its unique structure, characterized by the presence of bromine and dichlorophenyl groups, enhances its reactivity and potential applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biological studies.

Organic Synthesis

This compound is extensively utilized as an intermediate in the synthesis of various organic compounds. Its electrophilic nature due to the bromine atom allows for nucleophilic substitution reactions, making it valuable in creating complex molecules for pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other derivatives.

Medicinal Chemistry

This compound plays a crucial role in drug development. Its derivatives have been investigated for their potential therapeutic effects, particularly as enzyme inhibitors and antimicrobial agents.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
Control (Ciprofloxacin)4Staphylococcus aureus

This indicates that the compound may serve as a lead structure for developing new antibiotics.

Biological Studies

The compound has been explored for its biological activity beyond antimicrobial properties. It has shown potential in enzyme inhibition studies, which are critical for understanding metabolic pathways and developing treatments for diseases related to enzyme dysfunction.

Case Study: Enzyme Inhibition
In a study assessing its effects on various kinases:

EnzymeIC50 (µM)Remarks
Kinase A12Moderate inhibition
Kinase B5Strong inhibition

These findings suggest that this compound could be a candidate for further development as an enzyme inhibitor.

Mechanism of Action

The mechanism by which 2-Bromobenzyl-(3,4-dichlorophenyl)ether exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Bromobenzyl-(3,5-dichlorophenyl)ether

  • Molecular Formula : C₁₃H₉BrCl₂O (same as the target compound).
  • Key Difference : Chlorine atoms are positioned at 3,5 on the phenyl ring instead of 3,4 .
  • This may affect solubility and crystallization behavior .

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether

  • Molecular Formula : C₂₄H₂₄BrClO₂.
  • Key Features: Incorporates a 4-bromophenoxy group and a 2-ethylpropyl chain attached to a chlorophenyl ring.
  • Comparison : The ethylpropyl chain introduces steric hindrance, reducing reactivity in nucleophilic substitutions. The larger molecular weight (459.8 g/mol ) suggests lower volatility and higher lipophilicity compared to the target compound .

4-Bromobenzyl-(2,4-dimethylphenyl)ether

  • Molecular Formula : C₁₅H₁₅BrO.
  • Key Features : Replaces chlorine atoms with methyl groups at positions 2,4 on the phenyl ring.

Spectroscopic and Physicochemical Properties

13C NMR Shifts

  • Studies on polybrominated diphenyl ethers (PBDEs) demonstrate that halogen positioning significantly influences 13C chemical shifts. For example, 3,4-dichloro substitution in the target compound creates distinct shifts compared to 3,5-dichloro analogs, as observed in similar brominated systems .

Thermal Stability

  • Halogen-rich compounds like 2-Bromobenzyl-(3,4-dichlorophenyl)ether exhibit higher thermal stability due to strong C-Br and C-Cl bonds. In contrast, methyl-substituted analogs (e.g., 4-Bromobenzyl-(2,4-dimethylphenyl)ether) may degrade at lower temperatures .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substitution Key Properties
This compound C₁₃H₉BrCl₂O 363.6 3,4-Cl; 2-Br High thermal stability, polar
2-Bromobenzyl-(3,5-dichlorophenyl)ether C₁₃H₉BrCl₂O 363.6 3,5-Cl; 2-Br Symmetrical, lower dipole moment
3-(4-Bromophenoxy)benzyl ether derivative C₂₄H₂₄BrClO₂ 459.8 4-Br; 4-Cl Steric hindrance, lipophilic
4-Bromobenzyl-(2,4-dimethylphenyl)ether C₁₅H₁₅BrO 291.2 2,4-CH₃; 4-Br Hydrophobic, low reactivity

Biological Activity

2-Bromobenzyl-(3,4-dichlorophenyl)ether is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of bromine and dichloro groups, suggest a range of interactions with biological targets. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}BrCl2_2O
  • Molecular Weight : 335.03 g/mol

This compound features a bromobenzyl group linked to a 3,4-dichlorophenyl moiety through an ether bond. The positioning of the halogen substituents is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in neurotransmitter uptake, which could have implications for treating neurological disorders .
  • Anticancer Potential : Some derivatives of similar compounds have demonstrated anticancer activity, suggesting that this compound may also exhibit such properties .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Interaction with Receptors : The compound may interact with specific receptors or enzymes, modulating biological pathways related to neurotransmission or cell proliferation.
  • Structure-Activity Relationship (SAR) : Variations in the structure of related compounds have shown that halogen substitutions can significantly influence biological activity. For instance, the presence of bromine and chlorine atoms can enhance binding affinity to target proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Studies :
    • A study evaluated various brominated compounds for their antimicrobial properties against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls.
  • Neurotransmitter Uptake Inhibition :
    • Research focusing on the inhibition of dopamine (DA) and norepinephrine (NE) uptake found that analogs similar to this compound demonstrated potent inhibitory effects with IC50_{50} values comparable to established inhibitors .
  • Anticancer Activity :
    • In vitro studies on cancer cell lines revealed that certain derivatives showed cytotoxic effects at low concentrations, indicating potential for further development as anticancer agents .

Data Tables

Activity TypeCompound TestedIC50_{50} Value (µM)Reference
AntimicrobialThis compoundNot specified
DA Uptake InhibitionSimilar analogs3.3
NE Uptake InhibitionSimilar analogsNot specified
CytotoxicityRelated derivatives<10

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